N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol compounds.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring and the triazole moiety can participate in various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions on the aromatic ring could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for the treatment of diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other triazole derivatives with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer unique biological or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C23H28N4OS |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[[4-(2-methylpropyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H28N4OS/c1-17(2)15-27-21(13-12-19-9-5-4-6-10-19)25-26-23(27)29-16-22(28)24-20-11-7-8-18(3)14-20/h4-11,14,17H,12-13,15-16H2,1-3H3,(H,24,28) |
InChI Key |
WQTJZTMIFKTAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC(C)C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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